

assessing the performance of different geochemical classification diagrams for feldspar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feldspar**

Cat. No.: **B12085585**

[Get Quote](#)

A comparative guide to geochemical classification diagrams for **feldspar** is essential for researchers in petrology, geochemistry, and sedimentology. These diagrams are critical tools for interpreting the petrogenesis of igneous rocks, determining the provenance of sedimentary rocks, and understanding tectonic settings. This guide provides an objective comparison of the performance of different geochemical classification diagrams for **feldspar**, supported by experimental data and detailed methodologies.

Overview of Feldspar Classification

Feldspars are the most abundant minerals in the Earth's crust and their chemical composition is a sensitive indicator of their formation environment.^[1] The primary classification of **feldspars** is based on their solid solution series between three end-members: anorthite (An - CaAl₂Si₂O₈), albite (Ab - NaAlSi₃O₈), and orthoclase (Or - KAlSi₃O₈).^{[1][2]} Geochemical classification diagrams are graphical representations of the chemical composition of **feldspars**, allowing for their systematic classification and interpretation.

Comparison of Key Geochemical Classification Diagrams

The performance of a geochemical classification diagram depends on its intended application, the elements considered, and the geological context of the samples. This section compares the most common diagrams.

The An-Ab-Or Ternary Diagram

The An-Ab-Or diagram is the most fundamental and widely used classification scheme for **feldspars**.^{[1][3]} It is a ternary diagram with anorthite, albite, and orthoclase at its apices. The position of a **feldspar** sample on this diagram is determined by the molar proportions of these three end-members.

Performance and Limitations:

- Strengths: The An-Ab-Or diagram is excellent for the basic classification of **feldspar** minerals into plagioclase (solid solution between Ab and An) and alkali **feldspar** (solid solution between Ab and Or).^{[1][2]} It is particularly useful for describing the compositional evolution of **feldspars** during magmatic differentiation.^[3]
- Weaknesses: This diagram does not account for other elements that can be present in **feldspar**, such as Ba, Sr, and Fe.^[1] More importantly, it provides limited information for advanced applications like detailed provenance analysis or tectonic setting discrimination. The diagram's effectiveness can be hampered in situations with significant post-depositional alteration or metamorphism, which can modify the primary **feldspar** composition.

Tectonic Discrimination Diagrams

Several diagrams have been developed to infer the tectonic setting of the source rocks of sediments and igneous rocks using the geochemistry of **feldspars** and associated minerals. These diagrams often use trace elements and elemental ratios in addition to major elements.

Examples and Performance:

- Rb vs. Y+Nb and other trace element diagrams: These diagrams, originally developed for granitic rocks, can be applied to sandstones rich in **feldspar** and granitic lithic fragments to infer the tectonic setting of the source terrane.^{[4][5]} The performance of these diagrams is generally good for distinguishing between volcanic arc, within-plate, and syn-collision settings.^[4] However, their accuracy can be affected by the degree of sediment recycling and mixing from different sources.
- Automated Generation and Evaluation of Diagrams: Recent advancements include automated methods to generate and evaluate thousands of potential discrimination

diagrams.[6] This approach uses topological theory to identify the most effective diagrams for discriminating between different tectonic settings based on large geochemical datasets.[6] This methodology allows for a more objective and quantitative assessment of diagram performance.

Diagrams for Petrogenesis and Provenance

Geochemical diagrams are also employed to understand the petrogenetic history of igneous rocks and the provenance of siliciclastic sediments.

- Modified Alkali-Lime Index (MALI) Diagram: This diagram plots $\text{Na}_2\text{O} + \text{K}_2\text{O} - \text{CaO}$ against SiO_2 and is used to classify feldspathic igneous rocks.[7] The position of a rock on this diagram is heavily influenced by the abundance and composition of its **feldspars**.[7] It is effective in distinguishing between different magmatic series (e.g., calc-alkalic, alkali-calcic).
- A-CN-K-FM Tetrahedral Diagram: This three-dimensional diagram ($\text{Al}_2\text{O}_3 - \text{CaO}^* + \text{Na}_2\text{O} - \text{K}_2\text{O} - \text{FeO} + \text{MgO}$) is an advancement over the traditional 2D A-CN-K diagram.[8] It allows for the simultaneous assessment of felsic and mafic components, providing a more comprehensive view of the source rock composition and weathering history.[8] This diagram has shown superior performance in resolving ambiguities that can arise from using 2D projections alone.[8]

Data Presentation

The following tables summarize the key characteristics and performance of the discussed diagrams.

Table 1: Comparison of **Feldspar** Geochemical Classification Diagrams

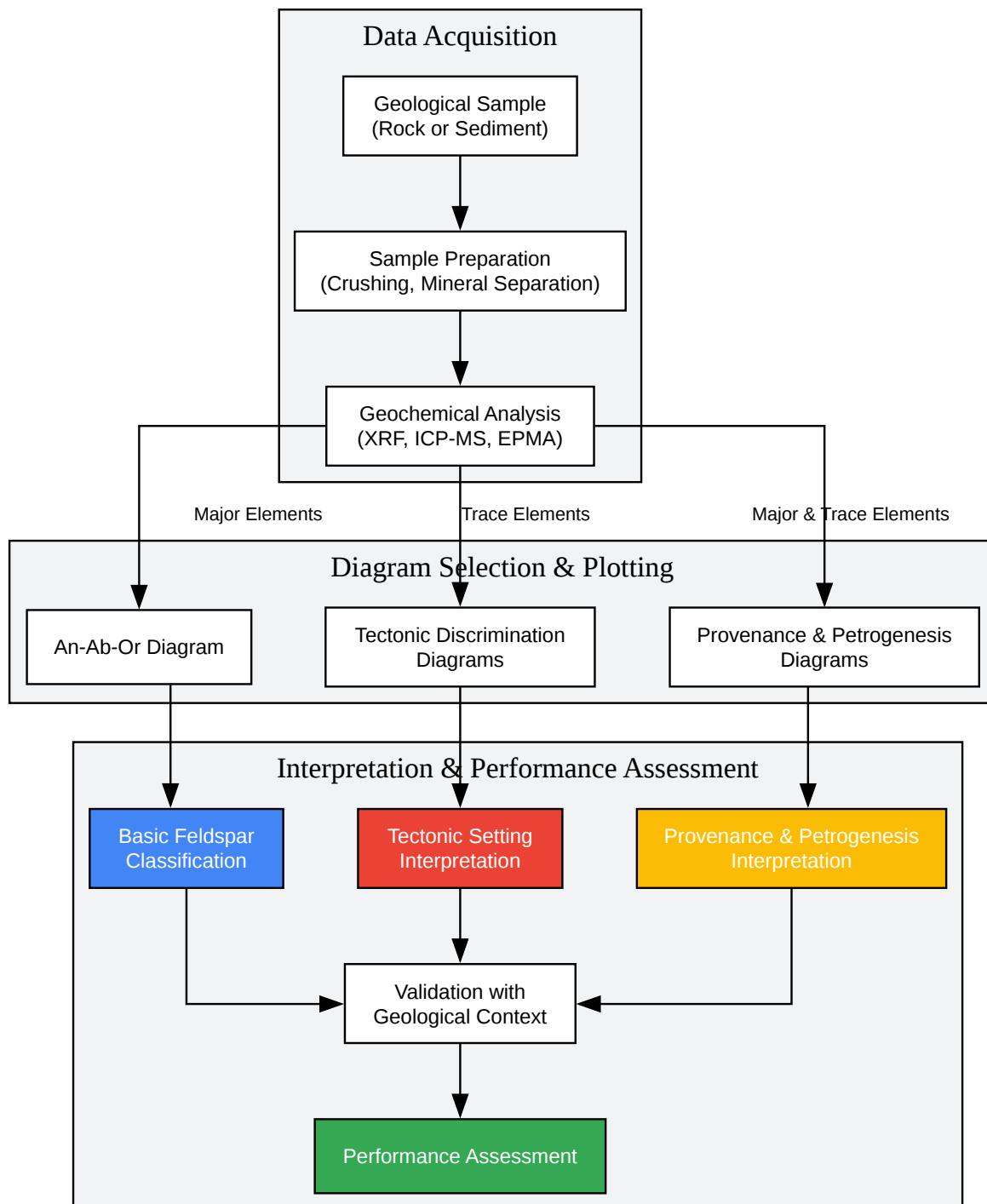
Diagram Name	Parameters Plotted	Primary Application	Strengths	Limitations
An-Ab-Or Ternary Diagram	Molar proportions of Anorthite (An), Albite (Ab), and Orthoclase (Or)	Basic feldspar classification, magmatic differentiation trends	Simple to use, visually intuitive, effective for first-order classification. [1] [3]	Ignores trace elements, limited use for tectonic/provenance studies. [1]
Trace Element Tectonic Discrimination Diagrams (e.g., Rb vs. Y+Nb)	Trace element concentrations (e.g., Rb, Y, Nb, Ta, Yb)	Tectonic setting discrimination of source rocks	Good discrimination between major tectonic settings. [4] [5]	Can be affected by sediment recycling and source mixing.
Modified Alkali-Lime Index (MALI) Diagram	$\text{Na}_2\text{O} + \text{K}_2\text{O} - \text{CaO}$ vs. SiO_2	Classification of feldspathic igneous rocks	Effective in distinguishing magmatic series. [7]	Primarily for igneous rocks, less direct for sedimentary provenance.
A-CN-K-FM Tetrahedral Diagram	Molar proportions of Al_2O_3 , $\text{CaO}^* + \text{Na}_2\text{O}$, K_2O , and $\text{FeO} + \text{MgO}$	Provenance and weathering analysis of siliciclastic sediments	Accounts for both felsic and mafic components, improved accuracy over 2D diagrams. [8]	More complex to plot and interpret than 2D diagrams.

Experimental Protocols

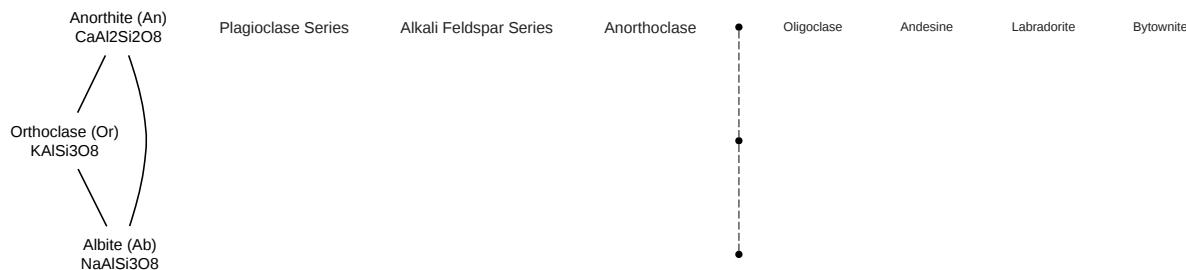
The reliability of any geochemical classification diagram is contingent on the quality of the analytical data. Below are generalized methodologies for sample preparation and analysis.

Sample Preparation for Geochemical Analysis

- Rock Samples: Fresh, unweathered rock samples are crushed into smaller chips using a jaw crusher. These chips are then pulverized to a fine powder (<200 mesh) in an agate or


tungsten carbide mill to ensure homogeneity.

- Mineral Separates: **Feldspar** grains are separated from crushed rock or sediment samples using heavy liquids and magnetic separation techniques. The purity of the mineral separates is checked using a binocular microscope and/or X-ray diffraction.
- Thin Sections: For in-situ analysis (e.g., electron microprobe), polished thin sections of the rock samples are prepared.


Geochemical Analysis

- Major Elements (for An-Ab-Or, MALI, A-CN-K-FM): Major element oxides (SiO_2 , Al_2O_3 , CaO , Na_2O , K_2O , FeO , MgO) are typically determined by X-ray Fluorescence (XRF) spectrometry on fused glass beads or pressed powder pellets. Electron Probe Microanalysis (EPMA) is used for in-situ analysis of individual **feldspar** grains in thin sections.
- Trace Elements (for Tectonic Discrimination Diagrams): Trace element concentrations (e.g., Rb , Y , Nb , Ta , Yb) are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on digested sample solutions. Laser Ablation ICP-MS (LA-ICP-MS) can be used for in-situ trace element analysis of **feldspar** grains.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for **feldspar** geochemical classification and diagram performance assessment.

[Click to download full resolution via product page](#)

Caption: The fundamental An-Ab-Or ternary diagram for **feldspar** classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [chemostratigraphy.com](#) [chemostratigraphy.com]
- 2. ALEX STREKEISEN-Feldspar structure- [alexstrekeisen.it](#)
- 3. [researchgate.net](#) [researchgate.net]
- 4. Trace Element Discrimination Diagrams for the Tectonic Interpretation of Granitic Rocks | Semantic Scholar [\[semanticsscholar.org\]](#)
- 5. [researchgate.net](#) [researchgate.net]
- 6. [mdpi.com](#) [mdpi.com]
- 7. [academic.oup.com](#) [academic.oup.com]
- 8. [cdnsciencepub.com](#) [cdnsciencepub.com]

- To cite this document: BenchChem. [assessing the performance of different geochemical classification diagrams for feldspar]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12085585#assessing-the-performance-of-different-geochemical-classification-diagrams-for-feldspar>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com